

"Methyl 5-acetyl-2-bromobenzoate molecular structure"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 5-acetyl-2-bromobenzoate*

Cat. No.: *B595905*

[Get Quote](#)

Technical Guide: Methyl 5-acetyl-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for **Methyl 5-acetyl-2-bromobenzoate**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established chemical reactions to provide a robust resource for researchers.

Molecular Structure and Identifiers

Methyl 5-acetyl-2-bromobenzoate is a substituted aromatic compound containing a bromo, an acetyl, and a methyl ester group attached to a benzene ring.

Identifier	Value
IUPAC Name	Methyl 5-acetyl-2-bromobenzoate
Synonyms	Benzoic acid, 5-acetyl-2-bromo-, methyl ester[1]
CAS Number	1263286-07-2[1]
Molecular Formula	C ₁₀ H ₉ BrO ₃ [1]
Canonical SMILES	CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC

Physicochemical and Spectroscopic Data

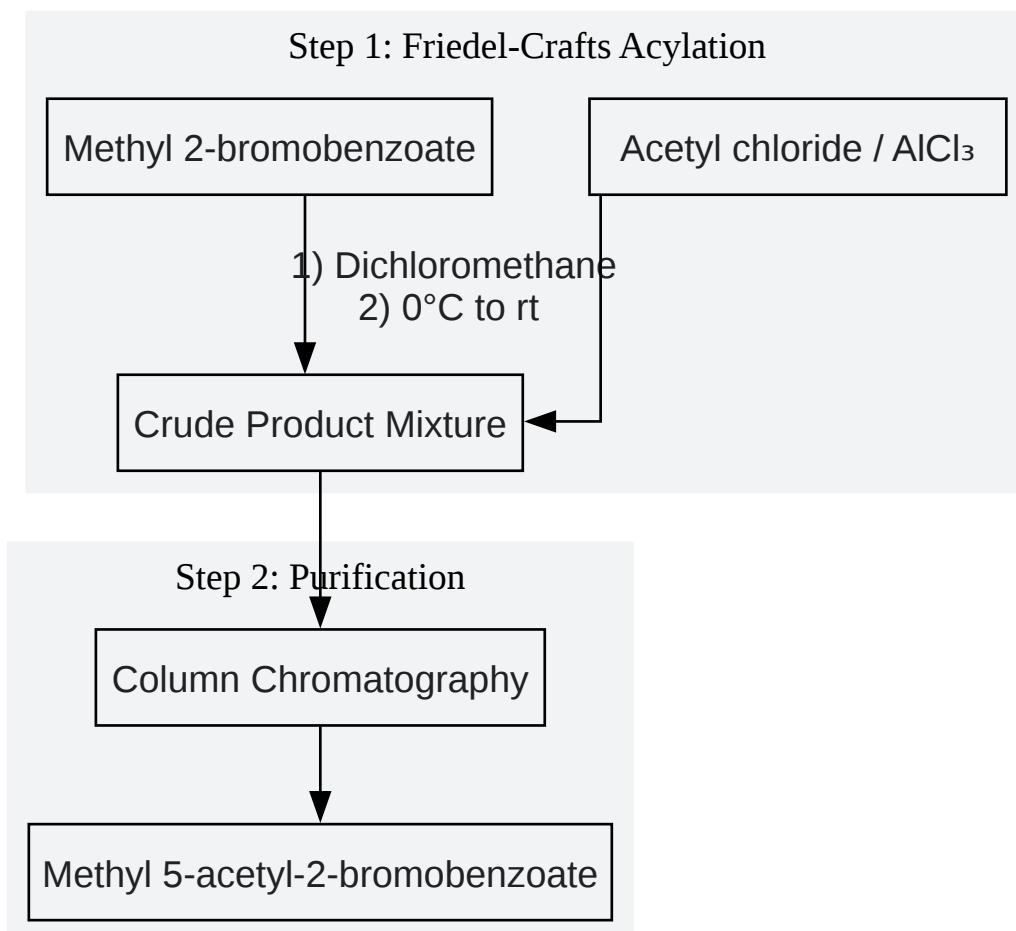
Direct experimental data for **Methyl 5-acetyl-2-bromobenzoate** is not widely published. The following tables summarize key computed properties and predicted spectroscopic characteristics based on analogous compounds.

Physicochemical Properties

Property	Value	Source
Molecular Weight	257.08 g/mol [1]	ChemNet
Boiling Point	349.5 ± 32.0 °C	Predicted
Melting Point	Not available	-
Appearance	White to off-white solid	Predicted
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)	Predicted

Predicted Spectroscopic Data

The following are predicted spectral characteristics based on analyses of related compounds such as methyl 2-bromobenzoate and other acetylated aromatic esters.


Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	d	1H	Ar-H (ortho to acetyl)
~8.0	dd	1H	Ar-H (para to bromo)
~7.7	d	1H	Ar-H (ortho to bromo)
~3.9	s	3H	-OCH ₃
~2.6	s	3H	-C(=O)CH ₃

Chemical Shift (δ , ppm)	Assignment
~196	C=O (acetyl)
~165	C=O (ester)
~140	Ar-C (ipso to acetyl)
~135	Ar-CH
~132	Ar-CH
~131	Ar-CH
~128	Ar-C (ipso to ester)
~120	Ar-C (ipso to bromo)
~53	-OCH ₃
~27	-C(=O)CH ₃

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3000-3100	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1725	C=O stretch (ester)
~1685	C=O stretch (ketone)
~1590, 1480	Aromatic C=C stretch
~1250	C-O stretch (ester)
~1050	C-Br stretch
m/z	Interpretation
256/258	[M] ⁺ molecular ion peak (presence of Br isotopes)
241/243	[M - CH ₃] ⁺
227/229	[M - OCH ₃] ⁺
199/201	[M - COOCH ₃] ⁺
156	[M - Br - CO] ⁺
43	[CH ₃ CO] ⁺

Proposed Synthetic Pathway

A plausible synthetic route to **Methyl 5-acetyl-2-bromobenzoate** involves a two-step process starting from methyl 2-bromobenzoate: a Friedel-Crafts acylation followed by purification.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Methyl 5-acetyl-2-bromobenzoate**.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis and characterization of **Methyl 5-acetyl-2-bromobenzoate**.

Synthesis of Methyl 5-acetyl-2-bromobenzoate

Materials:

- Methyl 2-bromobenzoate
- Anhydrous Aluminum Chloride (AlCl_3)

- Acetyl Chloride
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (1 M)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate
- Silica Gel for column chromatography
- Hexane
- Ethyl Acetate

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
- Cool the suspension to 0°C in an ice bath.
- Slowly add acetyl chloride (1.1 eq.) to the suspension via the dropping funnel. Stir for 15 minutes.
- Add a solution of methyl 2-bromobenzoate (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **Methyl 5-acetyl-2-bromobenzoate**.

Characterization Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 500 MHz spectrometer.
- Process the data to identify chemical shifts, multiplicities, and coupling constants.

4.2.2. Infrared (IR) Spectroscopy

- Obtain an IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum from 4000 to 400 cm^{-1} .
- Identify characteristic absorption bands for the functional groups present in the molecule.

4.2.3. Mass Spectrometry (MS)

- Analyze the purified product using an Electron Ionization (EI) mass spectrometer.

- Obtain the mass spectrum and identify the molecular ion peak and characteristic fragmentation patterns.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
- Anhydrous aluminum chloride and acetyl chloride are corrosive and react violently with water. Handle with extreme care.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-acetyl-2-bromobenzoate | 1263286-07-2 [chemnet.com]
- To cite this document: BenchChem. ["Methyl 5-acetyl-2-bromobenzoate molecular structure"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595905#methyl-5-acetyl-2-bromobenzoate-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com